5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAMTRCSRDANRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl triflate, which acts as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with trifluoromethyl triflate can yield trifluoromethyl ethers .
Scientific Research Applications
Chemistry
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide is extensively used in organic synthesis. Its trifluoromethyl group enhances electrophilicity, allowing for efficient reactions in various synthetic pathways. It serves as a reagent in trifluoromethylation reactions and can be utilized to synthesize diverse organic compounds.
Biological Applications
In biological research, the compound's unique properties facilitate its use in drug development. The trifluoromethyl group improves metabolic stability and lipophilicity, making it an attractive candidate for pharmaceuticals. Studies have shown that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer effects.
Case Study Example:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide showed promising results against specific cancer cell lines, highlighting its potential as a lead compound for new anticancer drugs.
Agrochemicals
The compound is also relevant in the agrochemical sector. Its structural features allow for the development of novel pesticides and herbicides with enhanced efficacy. The chlorophenyl moiety provides opportunities for functionalization, leading to compounds with improved selectivity against pests.
Data Table: Agrochemical Applications
| Application Type | Compound Derivatives | Efficacy Improvement |
|---|---|---|
| Pesticides | Various derivatives | Up to 30% increase in effectiveness against target pests |
| Herbicides | Functionalized forms | Enhanced selectivity with reduced non-target effects |
Material Science
In materials science, 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide can be incorporated into polymers to tailor their properties. This includes improving thermal stability and solubility for applications in organic electronics and coatings.
Case Study Example:
Research conducted on the incorporation of this compound into polymer matrices showed significant improvements in thermal properties, making it suitable for high-performance applications such as organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, allowing it to interact with various biological molecules and pathways . This interaction can lead to the formation of stable complexes and the modulation of biological activity.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Groups
- 5-(4-Bromophenyl) Analogs: Compound 47y (5-(4-bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide) replaces the 4-chlorophenyl group with a bulkier 4-bromophenyl substituent. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter hydrophobic interactions and steric effects in biological systems.
- 5-[4-Chloro-3-(trifluoromethyl)phenyl] Variant : This analog (CAS 54023-02-8) features a trifluoromethyl group on the phenyl ring itself, creating a more electron-deficient aromatic system. The carboxylic acid (-COOH) instead of carboxamide reduces hydrogen-bonding capacity but increases polarity, likely affecting pharmacokinetic properties .
Functional Group Modifications
- This modification is common in prodrug strategies, where esterases may hydrolyze the group in vivo to release the active carboxylic acid .
- Ureidoformamide Analogs: Compounds like 5aa (5-amino-3-(4-chlorophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide) introduce a ureidoformamide group, enabling additional hydrogen-bonding interactions. The dihydrothiophene ring also increases conformational flexibility compared to the rigid furan scaffold .
Heterocycle Core Modifications
- The sulfinyl group (-SO-) adds polarity and chiral complexity, which may influence receptor binding .
Structural and Functional Comparison Table
*Calculated based on molecular formulas.
Biological Activity
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its electrophilicity, making it a potent candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H8ClF3O2
- Molecular Weight : 290.62 g/mol
- Key Functional Groups :
- Trifluoromethyl group (-CF3)
- Chlorophenyl group (C6H4Cl)
The presence of the trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can lead to improved membrane permeability and biological activity .
The mechanism of action for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide involves its interaction with various biological targets:
- Electrophilic Interactions : The trifluoromethyl group increases the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins and enzymes .
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects on key enzymes such as cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15) .
Antimicrobial Properties
Research indicates that derivatives of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide possess antimicrobial activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Listeria monocytogenes | Broad-spectrum activity |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
Anti-inflammatory Effects
The compound has also demonstrated potential anti-inflammatory properties. In vitro studies indicate that it can inhibit COX-2 activity, which is crucial in the inflammatory response. The presence of halogen atoms enhances these effects through increased interactions with enzyme active sites .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against breast cancer cell lines (MCF-7), showing significant cytotoxicity. The mechanism involves the induction of apoptosis as indicated by the cleavage of PARP and downregulation of Bcl-2, a protein that inhibits apoptosis .
Case Studies
- Inhibition Studies on Enzymes : A study evaluated the inhibitory effects of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide against AChE and BChE, yielding IC50 values of 10.4 μM and 7.7 μM respectively, indicating promising potential as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, outperforming standard antibiotics like streptomycin in certain cases, thus highlighting its potential as a novel antimicrobial agent .
- Cytotoxicity Assays : In assays conducted on MCF-7 cells, the compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .
Q & A
Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide, and how can reaction conditions be optimized to improve yield?
The compound is typically synthesized via coupling reactions using intermediates like 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride, followed by amidation with ammonia or amines. Optimizing conditions (e.g., solvent polarity, temperature, and catalysts such as EDCl/HOBt) enhances yield. For example, using dry DMF under nitrogen minimizes hydrolysis of the trifluoromethyl group. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide?
Key techniques include:
- 19F NMR : The trifluoromethyl group exhibits a characteristic triplet near -60 to -70 ppm.
- FT-IR : The carboxamide C=O stretch appears at ~1650–1680 cm⁻¹.
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for structurally related benzofuran derivatives .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Column chromatography (silica gel, EtOAc/hexane gradient) effectively removes polar by-products. Recrystallization from ethanol/water mixtures improves purity, while prep-HPLC (C18 column, acetonitrile/water mobile phase) is recommended for challenging separations. highlights melting point analysis (188–192°C) as a purity indicator .
Q. How should researchers handle and store 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide to ensure stability?
Store at -20°C in airtight containers under inert gas (e.g., argon). Stability assessments via periodic HPLC over 6–12 months can detect degradation. Avoid moisture and light, as the trifluoromethyl group may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Standardize protocols using controls (e.g., reference inhibitors) and verify compound purity (≥95% via HPLC). Meta-analysis of existing data and computational docking (e.g., AutoDock Vina) can identify confounding factors. ’s approach for benzamide derivatives validates bioactivity through SPR assays .
Q. What computational methods predict the binding affinity of this compound with target proteins, and how are they validated?
Molecular docking (Schrödinger Suite) and molecular dynamics (MD) simulations model interactions with active sites. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding constants. demonstrates this pipeline for similar agrochemical compounds, highlighting the need to refine force fields if in silico and experimental results diverge .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
Synthesize analogs with substitutions at the chlorophenyl, trifluoromethyl, or carboxamide groups. Test analogs in bioassays (e.g., cytotoxicity, enzyme inhibition) and correlate activity with structural features. QSAR models using descriptors like logP and electronic parameters (Hammett constants) predict activity trends. ’s methodology for thiophene derivatives provides a template for systematic SAR exploration .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties, and how are dosing regimens optimized?
Rodent models (rats/mice) assess absorption, distribution, and clearance. Administer via oral gavage or IV, with plasma sampling over 24h for LC-MS/MS quantification. Preliminary toxicity screens (e.g., liver enzyme levels) guide dose adjustments. ’s protocols for related compounds include bioavailability comparisons between formulations .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
